
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, also known as TMB-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMB-4 belongs to a class of compounds known as phenethylamines, which are known to have a variety of biological effects.
Mécanisme D'action
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate acts as a partial agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate also has a high affinity for the 5-HT2B receptor, which is involved in the regulation of cardiovascular function. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to increase the release of serotonin in the brain, which could explain its potential therapeutic effects in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to have a variety of biochemical and physiological effects. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to increase the release of dopamine and norepinephrine in the brain, which could explain its potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD). 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its high affinity for serotonin receptors, its ability to increase the release of serotonin, and its anti-inflammatory and antioxidant properties. The limitations of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are many potential future directions for the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate. One potential direction is the development of new synthetic methods for the production of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, which could make it more widely available for research purposes. Another potential direction is the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in animal models of various diseases such as Alzheimer's and Parkinson's, to determine its potential therapeutic effects. Additionally, the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in combination with other compounds could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate involves the reaction of 4-(benzyloxy)phenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C23H22O6 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(4-phenylmethoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H22O6/c1-25-20-13-17(14-21(26-2)22(20)27-3)23(24)29-19-11-9-18(10-12-19)28-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3 |
Clé InChI |
VIPIZVRALRUFEX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



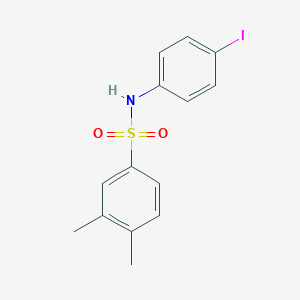
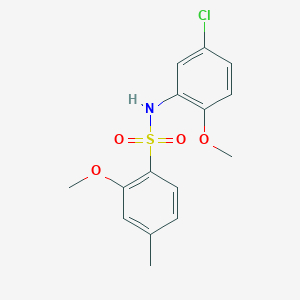
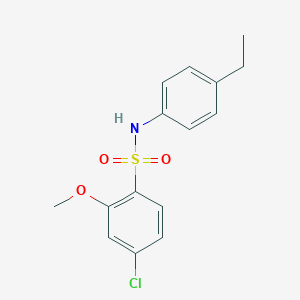
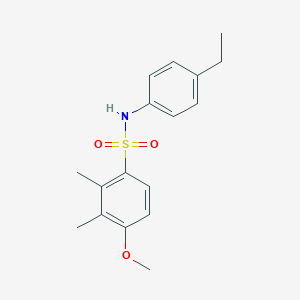
![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
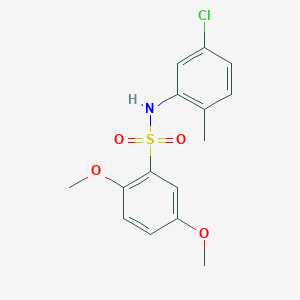
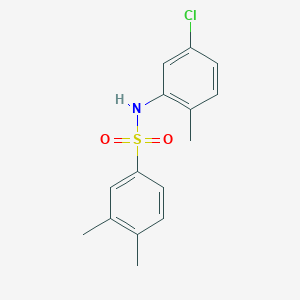
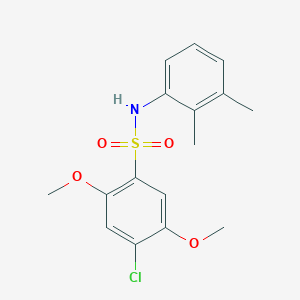
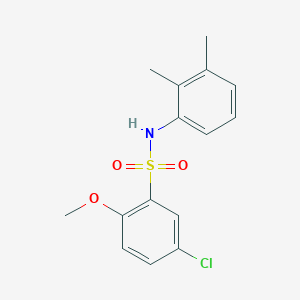
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
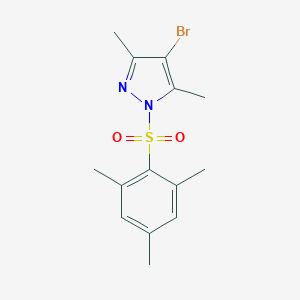
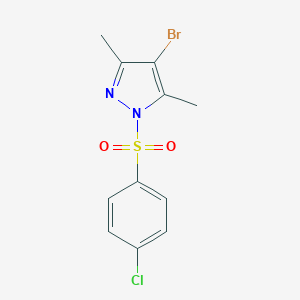
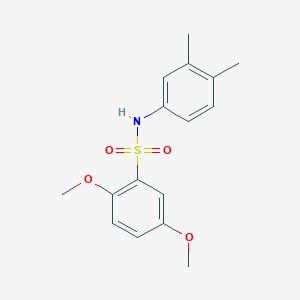
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)